Thionicotinamid-TPN sodium salt features a complex molecular structure characterized by multiple functional groups including phosphate groups and a sulfur atom integrated into its backbone. The structural formula can be represented as follows:
The presence of sulfur in the structure enhances its reactivity compared to its nitrogen-containing counterparts, allowing it to participate effectively in biochemical reactions .
Thionicotinamid-TPN sodium salt participates in various biochemical reactions primarily as an electron carrier. Key reactions include:
The technical details surrounding these reactions often involve enzyme kinetics studies to understand the substrate specificity and reaction rates facilitated by thionicotinamid-TPN sodium salt .
The mechanism of action of thionicotinamid-TPN sodium salt centers around its role as a coenzyme in metabolic pathways. It participates in:
Data suggest that thionicotinamid-TPN sodium salt enhances enzymatic reactions by stabilizing transition states and lowering activation energy barriers .
Thionicotinamid-TPN sodium salt finds extensive use in scientific research, particularly in:
Its unique properties make it an invaluable tool for researchers aiming to elucidate complex biochemical processes .
Thionicotinamid-TPN sodium salt (thio-NADP) functions as a structural analog of the essential coenzyme nicotinamide adenine dinucleotide phosphate (NADP⁺), featuring a critical sulfur-for-oxygen substitution at the C3 position of its nicotinamide ring [3] [9]. This strategic modification fundamentally alters its electronic properties while preserving molecular recognition by NADP⁺-dependent enzymes. The compound's primary enzymatic target is NAD⁺ kinase (NADK), the sole cytosolic enzyme responsible for phosphorylating NAD⁺ to generate NADP⁺ [8]. Through competitive inhibition, thio-NADP binds the NAD⁺ catalytic site of NADK with high affinity, effectively suppressing the de novo synthesis of NADP⁺ and subsequently limiting NADPH regeneration capacity in cancer cells [8].
The kinetic parameters of thio-NADP's interaction with NADK reveal its potent inhibitory characteristics. In vitro enzymatic assays demonstrate a significantly reduced maximum reaction velocity (Vₘₐₓ) and altered Michaelis constant (Kₘ) when thio-NADP substitutes for the natural NAD⁺ substrate [8]. This inhibition occurs because thio-NADP undergoes phosphorylation to form thio-NADP⁺, which subsequently acts as a non-productive substrate that cannot be reduced to its corresponding NADPH equivalent through conventional dehydrogenase activity [8]. The resulting metabolic disruption creates a critical bottleneck in the redox maintenance and biosynthetic pathways of proliferating cells, particularly impacting nucleotide, lipid, and protein synthesis that require NADPH-dependent reducing equivalents [8].
Table 1: Enzymatic Parameters of Thio-NADP Interaction with Key Enzymes
Enzyme Target | Inhibition Type | Affinity Constant | Functional Consequence |
---|---|---|---|
NAD⁺ Kinase (NADK) | Competitive | Kᵢ = 0.45 μM [8] | Suppressed NADP⁺ biosynthesis |
Glucose-6-Phosphate Dehydrogenase (G6PD) | Competitive | Kᵢ = 1.2 μM [8] | Reduced pentose phosphate pathway flux |
Isocitrate Dehydrogenase 1 (IDH1) | Non-competitive | Kᵢ = 2.8 μM [8] | Impaired cytosolic NADPH generation |
Malic Enzyme | Allosteric | EC₅₀ = 5.7 μM [8] | Altered conformational dynamics |
The redox properties of thio-NADP derivatives fundamentally differ from their native counterparts due to the sulfur substitution. The standard reduction potential (E°) of the thio-NADP⁺/thio-NADPH couple is -0.29V compared to the -0.32V of the natural NADP⁺/NADPH system [8]. This seemingly modest difference renders thio-NADPH a stronger reducing agent than native NADPH, enabling more rapid electron donation in chemical reactions. Paradoxically, this enhanced reduction capacity remains biologically inaccessible since endogenous reductases cannot efficiently generate thio-NADPH in vivo due to steric and electronic incompatibilities [8].
The primary biochemical consequence of thio-NADP exposure is profound depletion of the cytosolic NADPH pool. Research demonstrates that treatment with 100 μM thio-NADP reduces intracellular NADPH levels by 78% within 24 hours in C85 human colon carcinoma cells [8]. This depletion creates a dual metabolic vulnerability: (1) compromised biosynthesis of nucleotides, amino acids, and fatty acids due to insufficient reducing equivalents; and (2) severely diminished capacity to neutralize reactive oxygen species (ROS) through glutathione and thioredoxin antioxidant systems [8]. Cancer cells exhibit particular sensitivity to this dual insult because their accelerated metabolic rates generate intrinsically higher ROS levels while simultaneously creating greater demand for biosynthetic reducing power [8].
The therapeutic synergy between thio-NADP and ROS-inducing chemotherapeutic agents arises from this compromised redox homeostasis. Combination studies demonstrate that thio-NADP co-treatment potentiates the cytotoxicity of doxorubicin, arsenic trioxide, and β-lapachone by 3.2- to 5.7-fold through dramatically enhanced oxidative stress [8]. This synergistic effect follows a strictly concentration-dependent relationship, with maximum potentiation observed at thio-NADP concentrations between 50-100 μM [8].
Table 2: Redox Properties and Therapeutic Synergy of Thio-NADP
Parameter | Native NADP/NADPH | Thio-NADP System | Biological Consequence |
---|---|---|---|
Reduction Potential (E°) | -0.32 V | -0.29 V [8] | Enhanced reducing capacity (theoretically) |
NADPH Pool Reduction (24h) | Reference | 78% depletion [8] | Compromised antioxidant defenses |
ROS Accumulation (vs. control) | Baseline | 3.8-fold increase [8] | Oxidative damage potentiation |
Doxorubicin Synergy (CI) | 1.0 (additive) | 0.28 (strong synergy) [8] | Enhanced chemotherapeutic efficacy |
Thio-NADP exhibits differential binding kinetics across the NADP⁺-dependent dehydrogenase family. Structural analyses reveal that the thiocarbonyl group introduces unique electronic perturbations within the cofactor binding pocket that significantly alter protein-cofactor interactions [6] [8]. Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway, demonstrates particularly high affinity for thio-NADP with inhibition constants (Kᵢ) of 1.2 μM – approximately 3-fold tighter binding than observed with native NADP⁺ [8]. This enhanced binding paradoxically inhibits catalytic turnover because the modified cofactor cannot participate in the hydride transfer mechanism essential for glucose-6-phosphate oxidation [8].
The allosteric consequences of thio-NADP binding extend beyond simple competitive inhibition. In malic enzyme, which catalyzes the oxidative decarboxylation of malate to pyruvate, thio-NADP binding induces distinct conformational rearrangements in the catalytic domain [8]. Biophysical studies indicate a 15° rotation in the regulatory subdomain when thio-NADP occupies the cofactor site versus the natural coenzyme [8]. This structural alteration impedes the transition state stabilization necessary for efficient decarboxylation, reducing catalytic efficiency (k꜀ₐₜ/Kₘ) by 98% compared to the native system [8].
The binding specificity of thio-NADP varies significantly across enzyme classes. Transhydrogenases, which catalyze hydride transfer between NAD(H) and NADP(H), exhibit particular sensitivity to the cofactor modification. The proton-translocating transhydrogenase of E. coli shows complete loss of activity when thio-NADP substitutes for NADP⁺ due to disruption of the precise orbital alignment required for hydride transfer [8]. This exquisite sensitivity to the nicotinamide moiety's electronic properties highlights the precise sterochemical requirements of these redox enzymes and explains why thio-NADP functions as a metabolic inhibitor despite its structural similarity to the natural cofactor.
Table 3: Allosteric Binding Parameters for Dehydrogenase Enzymes
Enzyme | Binding Affinity (Kd) | Catalytic Efficiency (kcat/Km) | Conformational Change |
---|---|---|---|
Glucose-6-Phosphate Dehydrogenase | 0.8 μM [8] | 12% of native | Minimal rotation (4°) |
Isocitrate Dehydrogenase 1 | 2.1 μM [8] | 8% of native | Moderate rotation (9°) |
Malic Enzyme | 3.4 μM [8] | 2% of native | Significant rotation (15°) |
Transhydrogenase | 0.2 μM [8] | <0.5% of native | Complete active site distortion |
Thio-NADP exerts significant influence on calcium homeostasis through its interaction with the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. Early research proposed thio-NADP as a direct competitive antagonist of NAADP-induced calcium release from acidic stores (lysosomes and endosomes) [6]. Sea urchin egg homogenate studies indicated that 50 μM thio-NADP could partially stimulate calcium release while simultaneously blocking subsequent responses to saturating NAADP concentrations [3] [6]. This biphasic activity profile suggested direct interaction with the NAADP receptor complex [6].
However, controversy surrounds the precise mechanism of calcium modulation. Subsequent HPLC purification and mass spectrometry analysis revealed that commercial thio-NADP preparations frequently contain trace NAADP contaminants (approximately 0.02-0.05% by molar ratio) [3]. When rigorously purified, thio-NADP loses its calcium-releasing activity while retaining partial inhibitory effects on NAADP signaling [3]. This finding suggests that thio-NADP may function as a partial agonist rather than a pure antagonist, with its observed effects potentially mediated through contaminating NAADP in pharmacological preparations [3].
The downstream consequences of disrupted NAADP signaling include compromised calcium-dependent processes such as lysosomal trafficking, membrane repair mechanisms, and autophagy regulation [8]. In cancer biology, this signaling disruption assumes particular importance because NAADP-mediated calcium release regulates multiple processes involved in tumor progression, including cell migration, invasion, and survival under metabolic stress [8]. Thio-NADP treatment amplifies oxidative stress-induced calcium overload in malignant cells, creating a lethal combination of metabolic disruption (through NADPH depletion) and dysregulated calcium signaling that collectively trigger mitochondrial permeability transition and apoptosis [8].
Table 4: Calcium Signaling Effects of Thio-NADP in Cellular Systems
Parameter | Effect of Crude Thio-NADP | Effect of Purified Thio-NADP | Proposed Mechanism |
---|---|---|---|
NAADP Receptor Binding | Partial agonist [6] | Weak antagonist [3] | Contaminant-mediated activation |
Calcium Release (Acidic Stores) | 42% of maximal NAADP response [6] | <5% of maximal response [3] | Trace NAADP contamination |
NAADP Antagonism (IC₅₀) | 8.7 μM [6] | 78 μM [3] | Steric hindrance at binding site |
Apoptosis Potentiation | 3.9-fold increase [8] | 2.1-fold increase [8] | Combined metabolic and signaling disruption |
Compound Synonyms and Identifiers
Table 5: Nomenclature of Thionicotinamid-TPN Sodium Salt
Chemical Identifier | Designation |
---|---|
Systematic Name | Adenosine 5'-(trihydrogen diphosphate), 2'-(sodium hydrogen phosphate), P',5'-ester with 3-(aminothioxomethyl)-1-β-D-ribofuranosylpyridinium inner salt [4] |
CAS Registry Number | 19254-05-8 [4] |
Common Synonyms | Thionicotinamide adenine dinucleotidephosphate sodium salt; Thionicotinamide-TPN; Triphosphothiopyridine nucleotide sodium salt [4] [6] |
Molecular Formula | C₂₁H₂₇N₇O₁₆P₃S•Na [4] |
Molecular Weight | 781.455 g/mol [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: